2-Ethylnicotinonitrile
Description
2-Ethylnicotinonitrile (CAS 1531-18-6) is a nitrile-substituted pyridine derivative with a molecular formula of C₈H₇N₃. It features an ethyl group at the 2-position of the pyridine ring and a nitrile (-CN) functional group at the 3-position. This compound is structurally related to isonicotinonitrile derivatives and is primarily utilized in pharmaceutical synthesis, particularly as a precursor for antitubercular drugs like ethionamide . The nitrile group confers high reactivity, enabling participation in nucleophilic additions, cyclizations, and other transformations critical to drug development.
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2/c1-2-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 |
InChI Key |
ZYEPYDRERDFDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Below is a comparative analysis of 2-Ethylnicotinonitrile and key analogues:
Key Observations:
- Functional Groups: The nitrile (-CN) in 2-Ethylnicotinonitrile contrasts with ester (-COOEt) or amino (-NH₂) groups in analogues. Nitriles are more electron-withdrawing, enhancing electrophilicity for reactions like nucleophilic substitution .
- Chlorine or benzylamino substituents (e.g., in ) introduce steric or electronic effects that alter reactivity and binding affinity.
Hazard Profiles and Handling
- Precautionary measures similar to those for 2-Ethyl Hexylamine (e.g., avoiding skin/eye contact, adequate ventilation) are advisable .
- Ethyl 2-aminoisonicotinate: No specific hazards reported, though ester compounds often require standard organic chemical handling protocols.
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